physical and chemical properties of 6-fluoro-4-methoxy-1H-indole
physical and chemical properties of 6-fluoro-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 6-fluoro-4-methoxy-1H-indole, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical structure, key properties, synthesis methodologies, and potential biological significance, serving as a valuable resource for professionals in the field.
Core Properties
6-Fluoro-4-methoxy-1H-indole, with the molecular formula C₉H₈FNO, is a substituted indole featuring a fluorine atom at the 6-position and a methoxy group at the 4-position of the indole ring. These substitutions are known to significantly influence the molecule's physicochemical and biological properties.
Physicochemical Data
Quantitative data for 6-fluoro-4-methoxy-1H-indole is summarized in the table below. It is important to note that while the molecular formula and weight are well-established, experimental data for properties such as melting and boiling points are not widely reported in publicly available literature. For comparative purposes, data for structurally related compounds are included.
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO | N/A |
| Molecular Weight | 165.16 g/mol | N/A |
| Melting Point | Not available | N/A |
| Melting Point (6-fluoroindole) | 72-76 °C | |
| Melting Point (1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole) | 130-133 °C | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| Solubility (6-fluoroindole) | Insoluble in water, soluble in many common organic solvents. | N/A |
Synthesis and Reactivity
The synthesis of substituted indoles is a well-established area of organic chemistry, with several named reactions being applicable for the preparation of 6-fluoro-4-methoxy-1H-indole. The reactivity of the indole nucleus is significantly influenced by the electronic effects of the fluoro and methoxy substituents.
General Synthesis Strategies
Common synthetic routes for indole derivatives that can be adapted for 6-fluoro-4-methoxy-1H-indole include:
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Fischer Indole Synthesis: This classical method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For the target molecule, this would likely involve the reaction of (3-fluoro-5-methoxyphenyl)hydrazine with a suitable carbonyl compound.[1]
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Leimgruber-Batcho Indole Synthesis: This two-step method involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization.
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Bischler-Möhlau Indole Synthesis: This reaction produces an indole from an α-halo-ketone and an excess of aniline.
The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom will influence the regioselectivity and reaction conditions of these syntheses.
Representative Experimental Protocol: Synthesis of a Precursor
Step 1: Protection of the Aniline
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A mixture of 2-fluoro-4-iodoaniline (1.0 eq), acetonylacetone (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap to remove water.
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After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution, water, and brine.
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The organic layer is dried over magnesium sulfate and concentrated to yield 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole.
Step 2: Methoxylation
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The protected aniline from Step 1 is reacted with sodium methoxide in the presence of a copper(I) catalyst in a mixture of methanol and DMF.
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The reaction mixture is heated to reflux, then cooled and worked up by pouring into a mixture of isopropyl ether and ammonium chloride solution.
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The product, 1-(2-fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole, is isolated by extraction and purification.
Step 3: Deprotection
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The pyrrole-protected aniline is refluxed with hydroxylamine hydrochloride and triethylamine in a mixture of ethanol and water.
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After cooling, the reaction is quenched with hydrochloric acid.
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The product, 2-fluoro-4-methoxyaniline, is isolated by extraction and purification.
This aniline derivative could then potentially be converted to the corresponding hydrazine and subjected to a Fischer indole synthesis to yield 6-fluoro-4-methoxy-1H-indole.
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methoxy group protons. The fluorine atom at the 6-position will cause splitting of the signals of adjacent protons (H-5 and H-7).
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbon atoms attached to the fluorine and methoxy groups will show characteristic chemical shifts. For instance, the carbon bearing the fluorine atom (C-6) is expected to appear as a doublet due to C-F coupling.
Mass Spectrometry
The mass spectrum of 6-fluoro-4-methoxy-1H-indole is expected to show a molecular ion peak (M+) at m/z = 165.16. Fragmentation patterns would likely involve the loss of a methyl group from the methoxy substituent and other characteristic cleavages of the indole ring.
Biological Significance and Applications
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] The introduction of fluorine and methoxy substituents can significantly modulate the biological activity of the parent indole molecule.
Role of Fluorine Substitution
The incorporation of a fluorine atom into a drug candidate can have several beneficial effects:[4][5][6]
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Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.
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Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.
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Improved Lipophilicity: Fluorine substitution can enhance the molecule's ability to cross cell membranes.
Role of Methoxy Substitution
The methoxy group is an electron-donating group that can influence the electronic properties of the indole ring, potentially enhancing its interaction with biological receptors.
Potential Therapeutic Areas
Given the wide range of biological activities exhibited by substituted indoles, 6-fluoro-4-methoxy-1H-indole and its derivatives are promising candidates for investigation in several therapeutic areas, including:
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Oncology: Many indole derivatives have shown potent anticancer activity.[3][7]
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Infectious Diseases: The indole nucleus is found in various antimicrobial and antiviral agents.
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Neurology: Indole-based compounds have been developed as treatments for a variety of neurological disorders.
Conclusion
6-Fluoro-4-methoxy-1H-indole represents a molecule with significant potential for the development of novel therapeutic agents. Its unique combination of a privileged indole scaffold with fluorine and methoxy substituents makes it an attractive target for synthesis and biological evaluation. While specific experimental data for this compound is limited in the current literature, this guide provides a comprehensive overview based on the properties of related compounds and general principles of medicinal chemistry. Further research into the synthesis, characterization, and biological activity of 6-fluoro-4-methoxy-1H-indole is warranted to fully explore its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. mdpi.com [mdpi.com]
